Calcium Silicate

Vue d'ensemble

Description

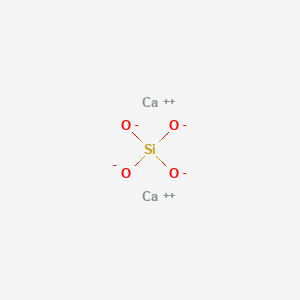

Le silicate de calcium est un composé inorganique de formule chimique Ca2SiO4. Il se présente sous la forme d’une poudre blanche, inodore et insoluble dans l’eau. Ce composé est communément trouvé sous différentes formes, notamment l’orthosilicate de calcium, le métasilicate de calcium et l’hydrosilicate de calcium. Le silicate de calcium est largement utilisé dans la construction, l’alimentation et la médecine en raison de ses excellentes propriétés telles que ses points de fusion et d’ébullition élevés, sa non-inflammabilité et sa résistance à la chaleur et aux températures élevées .

Mécanisme D'action

Le mécanisme d’action du silicate de calcium varie en fonction de son application :

En construction : Le silicate de calcium agit comme un matériau résistant au feu en raison de son point de fusion élevé et de sa non-inflammabilité.

En médecine : Le silicate de calcium stimule la régénération osseuse en fournissant un échafaudage pour la croissance de nouveaux os.

En applications environnementales : Le silicate de calcium neutralise les environnements acides en réagissant avec les acides pour former des composés neutres, réduisant ainsi la pollution environnementale.

Analyse Biochimique

Biochemical Properties

Silicic acid, calcium salt, interacts with various enzymes, proteins, and other biomolecules. It is involved in the formation of polymeric silica in plants . The cell-wall environment, a complex matrix composed of cellulose and more complex polysaccharides, is associated with polymerized silica .

Cellular Effects

Silicic acid, calcium salt, influences cell function in several ways. It is associated with stress tolerance mechanisms and better resilience under stress conditions . Its deposition in plant tissues has been linked to enhanced plant resilience under various biotic and abiotic stresses .

Molecular Mechanism

At the molecular level, silicic acid, calcium salt exerts its effects through various mechanisms. It is involved in the modulation of stress responses and biochemical interactions . The specific mechanisms involved in its deposition in different tissues, at different developmental stages, and under different environmental conditions are still being studied .

Temporal Effects in Laboratory Settings

The effects of silicic acid, calcium salt, change over time in laboratory settings. While specific data on its stability, degradation, and long-term effects on cellular function are limited, it is known that plants deprived of silicon are often weaker structurally and more prone to abnormalities of growth, development, and reproduction .

Metabolic Pathways

Silicic acid, calcium salt, is involved in various metabolic pathways. It is generally found in soils at concentrations ranging from 0.1 to 0.6 mM . The specific enzymes or cofactors it interacts with, and its effects on metabolic flux or metabolite levels, are still being studied.

Transport and Distribution

The transport and distribution of silicic acid, calcium salt, within cells and tissues are complex processes. It is taken up by plants in the form of silicic acid . The specific transporters or binding proteins it interacts with, and its effects on localization or accumulation, are still being studied.

Subcellular Localization

It is known to be deposited in different cell types, tissues, and intercellular spaces , but the specific targeting signals or post-translational modifications that direct it to specific compartments or organelles are still being studied.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le silicate de calcium peut être synthétisé en combinant de l’oxyde de calcium et du dioxyde de silicium à haute température. Une méthode courante consiste à faire réagir du sable (dioxyde de silicium) avec de la chaux (oxyde de calcium) dans un four. La réaction se produit généralement à des températures de l’ordre de 1400°C à 1500°C, ce qui entraîne la formation de silicate de calcium .

Méthodes de production industrielle

En milieu industriel, le silicate de calcium est souvent produit comme sous-produit du procédé Pidgeon, qui est utilisé pour extraire le magnésium de la dolomie. Dans ce procédé, un mélange d’oxyde de magnésium et d’oxyde de calcium est mis en réaction avec du silicium, ce qui entraîne la formation de magnésium et de silicate de calcium . Une autre méthode consiste à produire du silicate de calcium à partir de sulfate de calcium anhydre et de silice, qui est ensuite calciné à haute température pour produire du silicate de calcium .

Analyse Des Réactions Chimiques

Types de réactions

Le silicate de calcium subit diverses réactions chimiques, notamment l’hydratation, la carbonatation et la réaction avec les acides.

Carbonatation : Le silicate de calcium réagit avec le dioxyde de carbone pour former du carbonate de calcium et de la silice.

Réaction avec les acides : Le silicate de calcium réagit avec des acides tels que l’acide chlorhydrique pour former du chlorure de calcium, du dioxyde de silicium et de l’eau.

Réactifs et conditions courantes

Eau : Utilisée dans la réaction d’hydratation pour former de l’hydrate de silicate de calcium.

Dioxyde de carbone : Utilisé dans la réaction de carbonatation pour former du carbonate de calcium et de la silice.

Acide chlorhydrique : Utilisé dans la réaction avec le silicate de calcium pour former du chlorure de calcium et du dioxyde de silicium.

Principaux produits formés

Hydrate de silicate de calcium : Formé pendant la réaction d’hydratation.

Carbonate de calcium et silice : Formés pendant la réaction de carbonatation.

Chlorure de calcium et dioxyde de silicium : Formés pendant la réaction avec l’acide chlorhydrique.

Applications de recherche scientifique

Le silicate de calcium a une large gamme d’applications de recherche scientifique dans divers domaines :

Construction : Utilisé comme matériau d’isolation acoustique et résistant au feu dans les bâtiments et les appareils industriels.

Industrie alimentaire : Utilisé comme agent anti-agglomérant dans des produits comme la farine, la levure chimique et le sel de table.

Science des matériaux : Utilisé dans le développement des nanotechnologies, notamment les systèmes d’administration de médicaments et la bio-imagerie.

Applications environnementales : Utilisé dans la remediation du drainage minier acide et comme composant dans les matériaux de construction écologiques.

Applications De Recherche Scientifique

Calcium silicate has a wide range of scientific research applications across various fields:

Construction: Used as a fire-resistant and acoustic insulation material in buildings and industrial appliances.

Food Industry: Used as an anti-caking agent in products like flour, baking powder, and table salt.

Material Science: Used in the development of nanotechnology, including drug delivery systems and bioimaging.

Environmental Applications: Used in the remediation of acid mine drainage and as a component in eco-friendly building materials.

Comparaison Avec Des Composés Similaires

Le silicate de calcium peut être comparé à d’autres composés similaires tels que le carbonate de calcium, l’hydroxyde de calcium et le silicate de magnésium :

Carbonate de calcium (CaCO3) : Contrairement au silicate de calcium, le carbonate de calcium est soluble dans les acides et est couramment utilisé comme complément alimentaire et antiacide.

Le silicate de calcium se distingue par sa combinaison unique de point de fusion élevé, de non-inflammabilité et de propriétés bioactives, ce qui le rend adapté à une large gamme d’applications dans la construction, la médecine et la remediation environnementale.

Activité Biologique

Calcium silicate (CaSiO₃) is a compound that has garnered significant attention in both biomedical and material science fields due to its unique biological properties. This article explores the biological activity of this compound, focusing on its applications in tissue regeneration, biocompatibility, and its mechanisms of action.

Overview of this compound

This compound is primarily known for its use in dental and orthopedic applications as a bioceramic material. Its properties include good biocompatibility, bioactivity, and the ability to promote mineralization, making it a favorable choice for various regenerative procedures.

Mechanisms of Biological Activity

This compound exhibits several biological activities that contribute to its effectiveness in medical applications:

- Release of Calcium Ions : Upon hydration, this compound releases calcium ions into the surrounding environment. These ions play a crucial role in promoting cellular activities such as proliferation and differentiation of osteoblasts, which are essential for bone formation .

- Silicate Ions : The presence of silicate ions has been shown to stimulate osteogenic differentiation and enhance angiogenesis by regulating gene expression and cell interactions. This mechanism is vital for the repair and regeneration of hard tissues .

- Alkaline Phosphatase Activity : Research indicates that this compound cements can significantly increase alkaline phosphatase (ALP) activity in osteoblastic cells, which is a marker for bone formation .

Case Studies and Research Findings

Numerous studies have investigated the biological properties of this compound-based materials. Below are key findings from recent research:

Table 1: Summary of Biological Activity Studies on this compound Cements

Detailed Findings from Selected Studies

-

Comparison of this compound Cements :

A study compared six types of this compound cements in human osteoblastic cell cultures (Saos-2 cells). The results showed that Bio-C and MTA-HP significantly enhanced ALP activity compared to control groups, indicating their potential for promoting osteogenesis . -

Clinical Applications :

Clinical studies have demonstrated that this compound-based materials like MTA are effective for pulp capping and root repair, leading to significant healing and restoration of tooth function over extended follow-up periods . -

Animal Model Research :

In experiments involving rat models with pulp injuries, Biodentine was found to facilitate the formation of a homogeneous dentin bridge at injury sites, indicating its efficacy as a restorative material .

Biocompatibility and Safety

The biocompatibility of this compound has been extensively documented. It is generally well-tolerated by biological tissues with minimal adverse reactions reported. However, some studies have indicated potential accumulation of silicon in organs such as the kidneys and liver at high doses, necessitating further research into long-term safety profiles .

Propriétés

IUPAC Name |

dicalcium;silicate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ca.O4Si/c;;1-5(2,3)4/q2*+2;-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHLNERQLKQQLRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Si]([O-])([O-])[O-].[Ca+2].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ca2O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10101-39-0 (CaH2SiO3[1:1] salt), 13983-17-0 (Ca(SiO3), 10193-36-9 (Parent) | |

| Record name | Calcium silicate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001344952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5049570 | |

| Record name | Dicalcium silicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, Other Solid; Other Solid, White to off-white free-flowing powder that remains so after absorbing relatively large amounts of water or other liquids, White or cream-colored, free-flowing powder; Note: The commercial product is prepared from diatomaceous earth & lime; [NIOSH], WHITE POWDER., White or cream colored, free flowing powder. (Note: The commercial product is prepared from diatomaceous earth and lime.), White or cream-colored, free-flowing powder. [Note: The commercial product is prepared from diatomaceous earth & lime.] | |

| Record name | Silicic acid, calcium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | CALCIUM SILICATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Calcium silicate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/336 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SILICIC ACID, CALCIUM SALT (non-fibrous, <1% crystalline silica) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1401 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CALCIUM SILICATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/243 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Calcium silicate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0094.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble in water, Solubility in water: poor, 0.01% | |

| Record name | Calcium silicate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/705 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SILICIC ACID, CALCIUM SALT (non-fibrous, <1% crystalline silica) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1401 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Calcium silicate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0094.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

2.92 g/cu cm, White or slightly cream-colored, free-flowing powder; practically insoluble in water; density: 2.10 at 25 °C; absorbs 1-2.5 times its weight of liquids and still remains a free-flowing powder; total absorption power for water about 600%, for mineral oil about 500%; forms a siliceous gel with mineral acids; bulk density: 15-16 lb/cu ft; available surface area: 95-175 sq m/g; ultimate particle size: 0.02-0.07 mu /Commercial calcium silicate/, 2 g/cm³, 2.9 | |

| Record name | Calcium silicate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/705 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SILICIC ACID, CALCIUM SALT (non-fibrous, <1% crystalline silica) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1401 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CALCIUM SILICATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/243 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Calcium silicate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0094.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg (approx) | |

| Record name | CALCIUM SILICATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/243 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Calcium silicate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0094.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Mechanism of Action |

Calcium silicate has been considered as a possible replacement for asbestos due to its heat and fire resistance. The cytotoxic and genotoxic potential of calcium silicate using peripheral human blood lymphocytes is described. Calcium silicates at concn of 10 and 100 ug/ml significantly increased the frequencies of chromosomal aberrations and sister chromatid exchanges. The increases in chromosomal aberrations and sister chromatid exchanges were dose-dependent, though not linearly. A significant decrease in the proliferation rate index was observed with increased dose of calcium silicates. The induction of chromatid type aberrations indicates that the clastogenic activity of calcium silicate is S-phase-dependent. | |

| Record name | Calcium silicate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/705 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White powder, White, monoclinic crystals, White or creamy colored free-floating powder [Note: The commercial product is prepared from diatomaceous earth and lime]. | |

CAS No. |

1344-95-2, 10034-77-2, 10101-39-0 | |

| Record name | Calcium silicate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001344952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid, calcium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dicalcium silicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silicic acid, calcium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.282 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Calcium silicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.214 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICALCIUM SILICATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9W3UX8K5UQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Calcium silicate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/705 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SILICIC ACID, CALCIUM SALT (non-fibrous, <1% crystalline silica) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1401 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CALCIUM SILICATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/243 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

1540 °C, 1250-1500 °C, 2804 °F | |

| Record name | Calcium silicate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/705 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SILICIC ACID, CALCIUM SALT (non-fibrous, <1% crystalline silica) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1401 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CALCIUM SILICATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/243 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Calcium silicate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0094.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.